N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-3-(trifluoromethyl)benzamide
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Overview
Description
N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-3-(trifluoromethyl)benzamide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a phenylpyridazinyl group, an ethoxy linker, and a trifluoromethyl-substituted benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-4-(trifluoromethyl)benzamide
- N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide
Uniqueness
N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H16F3N3O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)16-8-4-7-15(13-16)19(27)24-11-12-28-18-10-9-17(25-26-18)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,24,27) |
InChI Key |
UUFXFJXMXTYQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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